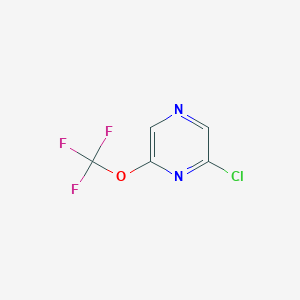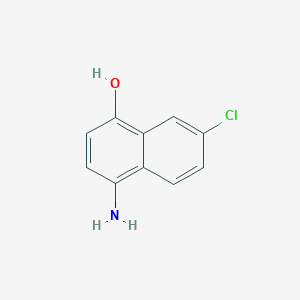![molecular formula C9H8N2OS B11901698 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)
2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C₉H₈N₂OS. It is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications . This compound features a cyclopropyl group attached to a thieno[2,3-d]pyrimidine core, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol typically involves cyclization reactions. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of cyclopropylamine and thiophene-2-carboxylic acid derivatives under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above, such as temperature, solvent, and catalysts, to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
科学的研究の応用
2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties
作用機序
The mechanism of action of 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can disrupt cell proliferation, making it a candidate for anticancer therapy.
類似化合物との比較
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: Exhibits diverse therapeutic potential, including antiviral and anticancer activities.
Uniqueness: 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .
特性
分子式 |
C9H8N2OS |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
2-cyclopropyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-3-4-13-9(6)11-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11,12) |
InChIキー |
LJKNOFDSFBUVIX-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(C=CS3)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)

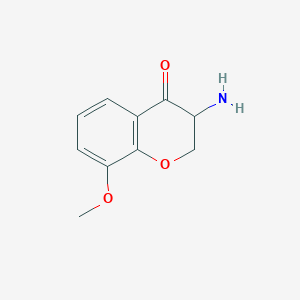
![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)

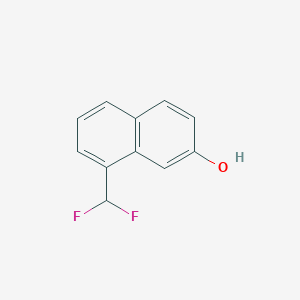
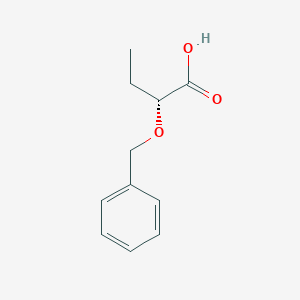
![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)
